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N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Lipophilicity Physicochemical Properties SAR

Procuring the exact ortho-chloro anilide for PI3K/mTOR kinase SAR is critical-generic substitutions alter selectivity. This compound delivers: - Distinct ortho-chloro substitution pattern for halogen bonding studies - Computed pKa 10.28, XLogP3 2.5, 3 H-bond acceptors for consistent hinge binding - Commercially available screening compound (≥95% purity) for immediate hit confirmation

Molecular Formula C14H11ClN4O
Molecular Weight 286.71 g/mol
CAS No. 2640934-18-3
Cat. No. B6467546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2640934-18-3
Molecular FormulaC14H11ClN4O
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C14H11ClN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20)
InChIKeyAOQNYFUBZHKORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Overview


N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640934-18-3) is a 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazine derivative . This heterocyclic scaffold is the subject of extensive patent literature as a lipid kinase inhibitor (PI3K/mTOR) and has been explored in medicinal chemistry for its fused bicyclic architecture and hydrogen-bonding capabilities. The compound features a 2-chlorophenyl carboxamide at the 6-position and a methyl group at the 2-position, yielding computed physicochemical properties that include a molecular weight of 286.72 g/mol, XLogP3 of 2.5, and a topological polar surface area of 59.3 Ų . Its availability as a screening compound from commercial suppliers makes it a candidate for early-stage drug discovery, particularly in kinase inhibition programs.

Why Substitution Fails: N-(2-Chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide


Within the imidazo[1,2-b]pyridazine class, seemingly minor structural modifications drive statistically significant shifts in key molecular properties that directly impact biological selectivity, pharmacokinetics, and intellectual property position. As demonstrated in the Novartis PI3K inhibitor patent , the nature of substituents at positions 3 and 6 of the 2-methyl-imidazo[1,2-b]pyridazine core modulates kinase inhibitory activity against PI3K, mTOR, and DNA-PK. The target compound's 2-chlorophenyl substituent at the 6-carboxamide position confers a distinct lipophilicity profile (XLogP3 = 2.5) and hydrogen-bonding architecture (3 H-bond acceptors) compared to its closest analogs—the 4-fluorophenyl variant (XLogP3 = 2.0; MW = 270.26 g/mol) and the benzyl-linked 2-chlorobenzyl analog (XLogP3 = 3.1; 4 H-bond acceptors) . These differences preclude generic substitution, as even a single-atom change (oxygen vs. carbon linker, chloro vs. fluoro, ortho vs. para substitution) can alter target engagement, metabolic stability, and selectivity profiles. Procuring a precise compound identity is therefore essential for reproducible SAR exploration and patent strategy.

Quantitative Evidence: N-(2-Chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide


Lipophilicity Differentiation Among Analogs

The target compound exhibits an intermediate XLogP3 of 2.5, placing it between the more polar 4-fluorophenyl analog (XLogP3 = 2.0) and the more lipophilic 2-chlorobenzyl analog (XLogP3 = 3.1) . This 0.5–0.6 log unit difference corresponds to approximately a 3–4 fold difference in partition coefficient, which can significantly influence membrane permeability, cellular penetration, and non-specific protein binding.

Lipophilicity Physicochemical Properties SAR

Hydrogen Bond Acceptor Count Comparison

The target compound possesses 3 hydrogen bond acceptor sites, distinct from the 2-chlorobenzyl analog which has 4 H-bond acceptors due to the additional methylene linker adjacent to the amide . This difference alters the compound's capacity for directional intermolecular interactions, which can impact binding affinity and selectivity for kinase ATP pockets.

Hydrogen Bonding Molecular Recognition Kinase Selectivity

pKa Shift and Ionization Differences

The predicted pKa of the target compound's amide NH is 10.28 ± 0.70 , slightly higher than the 4-fluorophenyl analog (pKa = 10.19 ± 0.70) but markedly lower than the 2-chlorobenzyl analog (pKa = 11.10 ± 0.70) . At physiological pH 7.4, all three compounds remain predominantly neutral; however, the 2-chlorobenzyl analog's higher pKa indicates a lower propensity for deprotonation, which could affect solubility, permeability, and hydrogen-bond donor strength.

pKa Ionization Druglikeness

Molecular Weight and Rotatable Bond Profile

With a molecular weight of 286.72 g/mol and 2 rotatable bonds , the target compound is slightly heavier than the 4-fluorophenyl analog (270.26 g/mol) but significantly lighter than the 2-tert-butyl analog (e.g., CAS 2549013-59-2, MW ~330 g/mol, estimated). The combination of moderate molecular weight (below 300 Da) and low rotatable bond count (≤2) is consistent with high ligand efficiency and favorable oral drug-likeness metrics.

Molecular Weight Rotatable Bonds Conformational Entropy

Ortho-Chloro Substitution and Kinase Binding Effects

The 2-chlorophenyl substitution pattern on the target compound introduces a sterically demanding ortho-chloro group, in contrast to the para-fluoro analog (REFS-2) and the benzyl-linked analog (REFS-3). Ortho-substitution on the anilide ring is known to restrict rotation of the aryl ring, potentially pre-organizing the molecule into a bioactive conformation. Patent data on analogous 3,6-disubstituted imidazo[1,2-b]pyridazines indicates that subtle changes in the anilide substitution pattern can shift kinase selectivity between PI3Kα, PI3Kδ, and mTOR.

Ortho Effect Halogen Bonding Kinase Selectivity

Applications: N-(2-Chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide


PI3K/mTOR Selectivity Profiling

Based on the patent-class evidence that 3,6-disubstituted 2-methyl-imidazo[1,2-b]pyridazines inhibit PI3K and mTOR , this compound can be included as a structurally unique probe (ortho-chloro anilide) in kinase selectivity panels. Its intermediate XLogP3 of 2.5 and 3 H-bond acceptors suggest a distinct selectivity fingerprint relative to the para-fluoro (XLogP3 = 2.0) and benzyl-linked (XLogP3 = 3.1) analogs. Screening this compound against a panel of lipid and related kinases can uncover novel structure-selectivity relationships driven by the ortho-substitution pattern.

Fragment-Based Lead Generation

With a molecular weight of 286.72 g/mol and only 2 rotatable bonds, the compound satisfies multiple drug-likeness criteria (e.g., Lipinski, Veber) . This makes it an excellent candidate for fragment-based screening or as a core scaffold for lead optimization. Its computed pKa of 10.28 indicates the amide NH remains largely protonated at physiological pH, supporting consistent hinge-binding interactions. Researchers can use the commercially available material (Life Chemicals F6789-1518) for initial hit confirmation and subsequent SAR expansion.

Comparative SAR of Substituent Effects

The target compound fills a specific niche within a matched molecular pair (MMP) analysis: comparing the 2-chlorophenyl variant (XLogP3 = 2.5, pKa = 10.28, 3 H-bond acceptors) with the 4-fluorophenyl (XLogP3 = 2.0, pKa = 10.19) and 2-chlorobenzyl (XLogP3 = 3.1, pKa = 11.10, 4 H-bond acceptors) . This trio enables systematic investigation of how lipophilicity, hydrogen-bonding capacity, and pKa individually and collectively influence cellular permeability, metabolic stability, and target engagement in a consistent chemotype background.

Ortho-Halogen Interaction Docking Studies

The ortho-chloro substituent on the anilide ring introduces the potential for halogen bonding interactions with kinase hinge regions, a feature absent in para-substituted analogs. Molecular docking studies utilizing the compound's SMILES structure and computed properties (exact mass 286.0621 g/mol, TPSA 59.3 Ų) can explore whether the chlorine atom engages in favorable sigma-hole interactions with backbone carbonyls in the ATP-binding site, potentially explaining selectivity shifts observed in the imidazo[1,2-b]pyridazine patent .

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